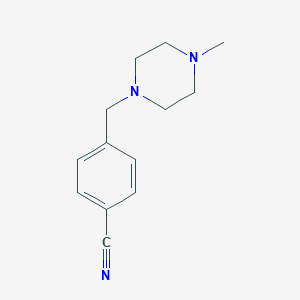

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSYNRMJMLDSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428764 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125743-63-7 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Elucidation of the Chemical Structure of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a key intermediate in pharmaceutical synthesis. This document outlines a detailed synthetic protocol and the analytical techniques required for rigorous structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally derived spectral data for this specific compound is not publicly available, this guide presents expected data based on established chemical principles and analysis of analogous structures. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams of the synthetic pathway and the structure elucidation workflow are included to facilitate understanding.

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Its structure combines a benzonitrile moiety with a methylpiperazine group, making it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). Accurate structural characterization is paramount to ensure the identity, purity, and quality of this compound in drug development and manufacturing processes. This guide details the necessary steps for its synthesis and comprehensive structural elucidation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a benzylic halide with N-methylpiperazine.

Experimental Protocol: Synthesis

Materials:

-

4-(Chloromethyl)benzonitrile

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Xylene

-

Water

-

Acetone

Procedure:

-

To a reaction vessel, add 1-methylpiperazine, potassium carbonate, and xylene.

-

Heat the mixture to 45°C with stirring.

-

Slowly add a solution of 4-(chloromethyl)benzonitrile in xylene to the reaction mixture over a period of 1.5 hours, maintaining the temperature between 45-55°C.

-

After the addition is complete, raise the temperature to 85-90°C and maintain for 3.5 hours to allow the reaction to go to completion.

-

Cool the reaction mixture to room temperature.

-

Remove excess 1-methylpiperazine and xylene under reduced pressure.

-

The residue is then subjected to an aqueous workup and extraction with a suitable organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography or recrystallization to obtain pure this compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of the synthesized compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Expected Data: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.30 g/mol |

| [M+H]⁺ (m/z) | ~216.15 |

Table 1: Expected Mass Spectrometry Data

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Expected Data: The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2800 - 3000 |

| C=C (Aromatic) | 1450 - 1600 |

| C-N (Amine) | 1000 - 1350 |

Table 2: Expected Infrared Absorption Bands

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

Expected ¹H NMR Data: The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 7.3 - 7.7 | Multiplet | 4H |

| Benzylic protons (-CH₂-) | ~3.5 | Singlet | 2H |

| Piperazine protons (-CH₂-N-CH₂-) | 2.3 - 2.7 | Multiplet | 8H |

| Methyl protons (-CH₃) | ~2.2 | Singlet | 3H |

Table 3: Expected ¹H NMR Data

Expected ¹³C NMR Data: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quaternary aromatic carbon (C-CN) | 110 - 115 |

| Nitrile carbon (-C≡N) | 118 - 120 |

| Aromatic carbons (-CH=) | 128 - 133 |

| Quaternary aromatic carbon (C-CH₂) | 140 - 145 |

| Benzylic carbon (-CH₂-) | ~62 |

| Piperazine carbons (-CH₂-N-CH₂-) | 50 - 55 |

| Methyl carbon (-CH₃) | ~46 |

Table 4: Expected ¹³C NMR Data

Synthetic Pathway Diagram

The synthesis of this compound from 4-(chloromethyl)benzonitrile and 1-methylpiperazine is illustrated below.

Conclusion

The structural elucidation of this compound is a critical step in its application as a pharmaceutical intermediate. This technical guide has detailed the synthetic protocol and the comprehensive analytical workflow required for its unambiguous characterization. The provided tables of expected spectroscopic data serve as a valuable reference for researchers in the field. Adherence to these methodologies will ensure the reliable identification and quality control of this important chemical compound.

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (CAS: 125743-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a substituted benzonitrile compound featuring a methylpiperazine moiety. It holds significant relevance in the pharmaceutical industry, primarily as a key intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs) and as a known process impurity in others. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data is readily available from commercial suppliers, other specific physical constants such as melting and boiling points require further experimental determination.

| Property | Value | Source |

| CAS Number | 125743-63-7 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | [1] |

| Molecular Weight | 215.3 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in Methanol | [2] |

Synthesis and Reactivity

This compound is primarily synthesized through a nucleophilic substitution reaction between a halomethylbenzonitrile and 1-methylpiperazine. The compound's reactivity is characterized by the functionalities present: the nitrile group, the tertiary amine of the piperazine ring, and the benzylic position.

Synthesis of this compound

A common synthetic route involves the reaction of 4-chloromethylbenzonitrile with 1-methylpiperazine in the presence of a base.[1][3]

Experimental Protocol:

-

Materials:

-

1-methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Xylene

-

4-chloromethylbenzonitrile

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

A mixture of 1-methylpiperazine, potassium carbonate, and xylene is heated to 45°C.[1]

-

A solution of 4-chloromethylbenzonitrile in xylene is slowly added to the mixture over 1.5 hours, maintaining the temperature between 45-55°C.[1]

-

The reaction mixture is then aged at 85-90°C for 3.5 hours.[1]

-

Excess 1-methylpiperazine and xylene are removed under reduced pressure.[1]

-

The residue is extracted with water and xylene.[1] The organic layer containing the product can be analyzed by high-performance liquid chromatography (HPLC).

-

Caption: Synthesis of this compound.

Hydrolysis to 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

The nitrile group of the title compound can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, a key intermediate for the synthesis of the anticancer drug Imatinib.[1][4]

Experimental Protocol:

-

Materials:

-

This compound

-

8 M Hydrochloric acid (HCl)

-

Acetone

-

-

Procedure:

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Analytical Characterization

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl group, the piperazine ring protons, the benzylic methylene protons, and the aromatic protons of the benzonitrile ring. |

| ¹³C NMR | Resonances for the methyl carbon, the piperazine carbons, the benzylic carbon, the nitrile carbon, and the aromatic carbons. |

| FT-IR | Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₇N₃). |

Role in Drug Development

Intermediate in the Synthesis of Imatinib

This compound is a crucial precursor in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myelogenous leukemia (CML).[4] The synthesis involves the hydrolysis of the nitrile to a carboxylic acid, which is then further elaborated to form the final drug molecule.

Caption: Role as an intermediate in Imatinib synthesis.

Impurity in Alogliptin (Alogliptin Impurity F)

In the manufacturing process of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, this compound can be formed as a process-related impurity.[5] As such, its detection and quantification are critical for the quality control of Alogliptin drug substance and product. Regulatory guidelines necessitate the characterization and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its role as a key building block in the synthesis of Imatinib and its presence as an impurity in Alogliptin highlight the importance of understanding its synthesis, characterization, and control. This technical guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of these important medicines. Further research to fully elucidate its physicochemical properties and biological activity profile is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 3. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine - Lookchem [lookchem.com]

- 5. kemiezen.com [kemiezen.com]

physical and chemical properties of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the compound this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 125743-63-7 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | [1] |

| Molecular Weight | 215.3 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform | |

| Predicted pKa | 7.55 ± 0.10 |

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between a halomethylbenzonitrile derivative and 1-methylpiperazine. A common precursor is 4-(bromomethyl)benzonitrile.

Synthesis of 4-(Bromomethyl)benzonitrile (Precursor)

A widely used method for the synthesis of the precursor, 4-(bromomethyl)benzonitrile, is the radical bromination of 4-methylbenzonitrile.

Experimental Protocol: Radical Bromination of 4-Methylbenzonitrile [2]

-

Materials:

-

4-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Carbon Tetrachloride (CCl₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous CCl₄.

-

Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.

-

Reflux the reaction mixture for 8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield 4-(bromomethyl)benzonitrile.

-

Synthesis of this compound

Experimental Protocol: Nucleophilic Substitution

This protocol is based on general procedures for similar reactions.

-

Materials:

-

4-(Bromomethyl)benzonitrile

-

1-Methylpiperazine

-

A suitable base (e.g., Potassium Carbonate)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzonitrile (1 equivalent) in the anhydrous solvent.

-

Add 1-methylpiperazine (1.1 to 1.5 equivalents) and the base (e.g., K₂CO₃, 2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification

Purification of the crude this compound is essential to obtain a high-purity product.

Experimental Protocol: Column Chromatography [3]

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether or hexanes and a polar solvent like ethyl acetate. The polarity of the eluent system should be optimized using TLC. A gradient elution may be necessary. For more polar products, a system such as dichloromethane/methanol/ammonia can be employed.[3]

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Experimental Protocol: Recrystallization [4]

-

Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

-

Biological Activity and Potential Applications

While this compound is primarily recognized as a crucial intermediate in the synthesis of the ABL/KIT dual kinase inhibitor, Imatinib, direct studies on its own biological activity are limited in publicly available literature.[5][6] However, the structural motifs present in this molecule are common in various biologically active compounds, suggesting potential for further investigation.

The 4-methylpiperazine moiety is a well-known pharmacophore found in numerous drugs, often contributing to improved pharmacokinetic properties and target engagement.[7] The benzonitrile group can also participate in various interactions with biological targets.

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could be evaluated for its own inhibitory activity against a panel of kinases.

Experimental Protocol: In Vitro Kinase Inhibitor Screening

A general workflow for screening the compound against a panel of kinases is outlined below.

References

- 1. This compound [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE | 859850-90-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Collection - Discovery of 4âMethylâNâ(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

This technical guide provides a detailed overview of the physicochemical properties and a relevant synthetic protocol for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N₃ | [1][2] |

| Molecular Weight | 215.3 g/mol | [1] |

Experimental Protocol: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

This section details a protocol for the acid hydrolysis of this compound to yield 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. This transformation is a key step in the synthesis of precursors for active pharmaceutical ingredients.

Objective: To convert the nitrile group of this compound into a carboxylic acid, followed by formation of the dihydrochloride salt.

Materials:

-

This compound

-

8 M Hydrochloric Acid (HCl)

-

Acetone

-

Reaction flask equipped with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction flask, suspend 30.0 g of this compound in 50 cm³ of 8 M HCl solution.[3]

-

Heat the mixture to 100°C under constant stirring and maintain it at this temperature for 10 hours to ensure complete hydrolysis.[3]

-

After the reaction period, cool the mixture to room temperature. The product is expected to precipitate out of the solution upon cooling.[3]

-

Filter the resulting solid precipitate from the reaction mixture.

-

Wash the collected solid with acetone to remove any remaining impurities.[3]

-

Dry the final product, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, under vacuum.

Reaction Workflow

The following diagram illustrates the synthetic pathway for the hydrolysis of this compound as described in the experimental protocol.

Caption: Synthetic pathway for the hydrolysis of the nitrile.

References

An In-depth Technical Guide on the Biological Activities of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-((4-methylpiperazin-1-yl)methyl)benzonitrile scaffold is a versatile pharmacophore that has been incorporated into a variety of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information is compiled from recent scientific literature to aid researchers and drug development professionals in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. The core structure is a key component of the approved anticancer drug, Imatinib, highlighting the importance of this scaffold in oncology research.[1]

A series of novel methyl piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][3] These compounds were designed based on the structure of known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2][3]

Quantitative Data on Anticancer Activity

The anticancer activity of these derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.[2] The half-maximal inhibitory concentration (IC50) values for the most active compounds are summarized in the table below.

| Compound | A-549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MIAPaCa-2 (Pancreatic Cancer) IC50 (µM) | Reference |

| A-11 | 5.71 | 4.26 | 31.36 | [3] |

| Gefitinib (Standard) | 16.56 | 10.51 | 49.50 | [2] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cell lines (A-549, HCT-116, and MIAPaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives or a standard drug (e.g., Gefitinib) for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[2]

Proposed Mechanism of Action: EGFR Inhibition

Molecular docking studies have suggested that these methyl piperazine derivatives may exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR).[2][3] The compounds are hypothesized to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

Below is a diagram illustrating the general synthesis workflow for these anticancer agents.

Caption: General workflow for the synthesis and evaluation of anticancer methyl piperazine derivatives.

Antiviral Activity

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[4] Starting from a modest inhibitor identified through in-house screening, chemical optimization led to the development of a highly effective compound, L0909.[4]

Quantitative Data on Anti-HCV Activity

The anti-HCV activity was evaluated in a HCV-infected Huh7.5 cell culture system. The half-maximal effective concentration (EC50) and selectivity index (SI) for the lead compound are presented below.

| Compound | EC50 (µM) | Selectivity Index (SI) | Reference |

| L0909 (35) | 0.022 | >600 | [4] |

Experimental Protocol: Anti-HCV Assay

-

Cell Culture: Huh7.5 cells are cultured in an appropriate medium.

-

HCV Infection: The cells are infected with HCV.

-

Compound Treatment: The infected cells are treated with different concentrations of the test compounds.

-

Activity Measurement: The antiviral activity is determined by measuring the inhibition of HCV replication, for example, through luciferase reporter assays or by quantifying viral RNA levels using RT-qPCR.

-

Toxicity Assessment: The cytotoxicity of the compounds on the host cells is evaluated in parallel, often using an MTT or similar viability assay, to determine the selectivity index (SI = CC50/EC50).

Mechanism of Action: HCV Entry Inhibition

Biological studies have revealed that L0909 acts by blocking the entry stage of the HCV lifecycle.[4] This mechanism is distinct from many direct-acting antivirals that target viral replication enzymes. The compound has also shown a synergistic effect when combined with other clinical HCV drugs and is effective against clinically resistant HCV mutants.[4]

The logical relationship for the discovery of the anti-HCV agent L0909 is depicted in the following diagram.

Caption: Discovery process of the anti-HCV agent L0909.

Enzyme Inhibitory Activity

The this compound scaffold has also been incorporated into molecules targeting specific enzymes involved in various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity.[5][6] DPP-4 inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes.

Quantitative Data on DPP-4 Inhibitory Activity

The in vitro DPP-4 inhibitory activity was assessed, and the IC50 values for the synthesized compounds ranged from 1.4621 to 6.7805 µM.[5][6] The most potent compound in this series was the one with a morpholino-methyl substitution at the C-2 position.[5][6]

| Compound Series | IC50 Range (µM) | Most Potent Substitution | Reference |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | 1.4621 - 6.7805 | Morpholino-methyl at C-2 | [5][6] |

Experimental Protocol: In Vitro DPP-4 Inhibitory Assay

Commercially available DPP-4 inhibitor screening kits are often used for this purpose. The general principle involves the cleavage of a synthetic substrate by the DPP-4 enzyme, which releases a fluorescent or chromogenic product.

-

Enzyme and Substrate Preparation: A reaction mixture containing the DPP-4 enzyme and its substrate (e.g., Gly-Pro-AMC) is prepared.

-

Inhibitor Addition: The synthesized compounds at various concentrations are added to the reaction mixture.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Fluorescence/Absorbance Measurement: The fluorescence or absorbance of the product is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined by plotting the inhibition percentage against the inhibitor concentration.

The proposed signaling pathway for DPP-4 inhibition is illustrated below.

Caption: Mechanism of DPP-4 inhibition by benzonitrile derivatives.

Butyrylcholinesterase (BChE) Inhibition

A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, which are structurally related to the core topic, have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease by targeting butyrylcholinesterase.

Quantitative Data on BChE Inhibitory Activity

The in vitro enzyme inhibition study revealed that several of the synthesized compounds exhibited potent BChE inhibitory activity.

| Compound | BChE IC50 (µM) | Reference |

| 5b | 0.82 ± 0.001 | |

| 5h | 0.91 ± 0.003 | |

| Eserine (Standard) | 0.85 ± 0.0001 |

Antimicrobial and Antifungal Activities

While specific studies on the antimicrobial and antifungal activities of this compound derivatives are not extensively detailed in the provided search results, the broader class of piperazine derivatives is well-known for these properties.[7][8] Substituted piperazine derivatives have been screened for antibacterial activity against Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as for antifungal activity against various fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus).[7][8] These studies suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial and antifungal agents.

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundation for the development of compounds with a wide array of biological activities. The derivatives have demonstrated significant potential as anticancer, antiviral, and enzyme inhibitory agents. The versatility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of novel derivatives based on this core structure is warranted to explore their full therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

Введение: Отсутствие данных о механизме действия

Всесторонний анализ научной и патентной литературы не выявил опубликованных исследований, посвященных биологической активности и механизму действия 4-((4-метилпиперазин-1-ил)метил)бензонитрила. На сегодняшний день данное соединение рассматривается преимущественно как ключевой промежуточный продукт в синтезе более сложных фармацевтических субстанций, в частности, противоопухолевого препарата Иматиниб.[1][2] Таким образом, настоящий технический обзор фокусируется на его химическом синтезе, свойствах и роли в разработке лекарственных средств.

Химические и физические свойства

Основные физико-химические характеристики 4-((4-метилпиперазин-1-ил)метил)бензонитрила сведены в Таблицу 1 для удобства исследователей.

Таблица 1. Физико-химические свойства 4-((4-метилпиперазин-1-ил)метил)бензонитрила

| Свойство | Значение | Источник |

| Молекулярная формула | C₁₃H₁₇N₃ | [3][4] |

| Молекулярная масса | 215.3 г/моль | [4] |

| Номер CAS | 125743-63-7 | [4][5] |

| Название IUPAC | 4-((4-methylpiperazin-1-yl)methyl)benzonitrile | |

| InChI Key | IVSYNRMJMLDSIB-UHFFFAOYSA-N | [4] |

| Физическое состояние | Твердое вещество | |

| Чистота (коммерческие образцы) | ≥97% | [4] |

Роль в синтезе Иматиниба

4-((4-метилпиперазин-1-ил)метил)бензонитрил является важным строительным блоком для получения 4-((4-метилпиперазин-1-ил)метил)бензойной кислоты, которая, в свою очередь, является ключевым прекурсором в многостадийном синтезе Иматиниба.[1][2] Иматиниб — это ингибитор тирозинкиназ, применяемый в терапии хронического миелолейкоза и других видов рака.

Ниже представлена общая схема синтеза, иллюстрирующая место данного соединения в процессе получения Иматиниба.

Методология синтеза

Один из распространенных методов получения 4-((4-метилпиперазин-1-ил)метил)бензонитрила включает реакцию алкилирования 1-метилпиперазина 4-(хлорметил)бензонитрилом.[1]

Протокол эксперимента:

-

Подготовка реакционной смеси: В реакционный сосуд, снабженный мешалкой и системой контроля температуры, помещают 1-метилпиперазин, карбонат калия (в качестве основания) и ксилол (в качестве растворителя).

-

Нагрев: Смесь нагревают до 45-55 °C.

-

Добавление реагента: Медленно, в течение 1.5 часов, к смеси добавляют раствор 4-(хлорметил)бензонитрила в ксилоле, поддерживая температуру в указанном диапазоне.

-

Выдерживание: После завершения добавления реакционную смесь выдерживают при температуре 85-90 °C в течение 3.5 часов для завершения реакции.

-

Выделение продукта: Избыток 1-метилпиперазина и растворитель удаляют в вакууме. Остаток экстрагируют водой и ксилолом. Целевой продукт, 4-((4-метилпиперазин-1-ил)метил)бензонитрил, находится в ксилольном слое.

-

Контроль качества: Чистоту продукта и полноту протекания реакции контролируют методом высокоэффективной жидкостной хроматографии (ВЭЖХ).

Ниже представлена визуализация рабочего процесса данного синтеза.

Потенциальные направления для будущих исследований

Хотя прямых данных о биологической активности 4-((4-метилпиперазин-1-ил)метил)бензонитрила нет, исследования родственных структур могут указать на потенциальные области для скрининга. Например, производные 2-((4-арилпиперазин-1-ил)метил)бензонитрила продемонстрировали активность в качестве ингибиторов вируса гепатита C, блокируя его проникновение в клетку.[6] Это указывает на то, что бензонитрильный скаффолд с пиперазиновым заместителем может служить основой для разработки соединений с различной биологической активностью. Дальнейшие исследования могли бы включать скрининг данного соединения на противовирусную, противоопухолевую или иную фармакологическую активность для "де-орфанизации" его потенциальных молекулярных мишеней.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H17N3 | CID 7537612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. 125743-63-7|this compound|BLD Pharm [bldpharm.com]

- 6. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in Early Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a key chemical intermediate, most notably recognized for its crucial role in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. While the compound itself is not marketed as a therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. The piperazine and benzonitrile moieties are prevalent in a multitude of biologically active compounds. This guide provides an in-depth look at the synthesis of this compound, its application in the synthesis of Imatinib, and the broader therapeutic potential of its structural analogs in early drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 125743-63-7 | [1] |

| Molecular Formula | C13H17N3 | [2] |

| Molecular Weight | 215.3 g/mol | [3] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

The synthesis of this compound is a well-established process. One common method involves the reaction of 4-(chloromethyl)benzonitrile with 1-methylpiperazine.

Experimental Protocol

A general procedure for the synthesis is as follows:

-

Reaction Setup: A solution of 4-(chloromethyl)benzonitrile in a suitable solvent (e.g., xylene) is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Addition of Reagents: 1-Methylpiperazine and a base, such as potassium carbonate, are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Synthesis Workflow for this compound

Role in the Synthesis of Imatinib

This compound is a pivotal intermediate in the multi-step synthesis of Imatinib. The nitrile group of the molecule is hydrolyzed to a carboxylic acid, which is then converted to an acid chloride. This activated intermediate is subsequently reacted with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to form the final Imatinib molecule.

Simplified Synthesis Pathway of Imatinib

Biological Activity of Structurally Related Compounds

While there is limited publicly available data on the specific biological activity of this compound itself, its structural analogs have shown promise in various therapeutic areas. This highlights the potential of the underlying chemical scaffold in drug discovery.

| Compound Class | Therapeutic Target | Reported Activity | Reference |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives | Hepatitis C Virus (HCV) | A highly effective inhibitor, L0909, was identified with an EC50 of 0.022 μM. | [4] |

| 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivatives | Histone Deacetylases (HDACs) | Involved in the preparation of novel HDAC inhibitors. | [5] |

Potential Signaling Pathways for Therapeutic Intervention

The success of Imatinib, synthesized from a derivative of this compound, underscores the potential of this chemical class to target protein kinases. The general mechanism of action for many tyrosine kinase inhibitors involves blocking the phosphorylation cascade that leads to cell proliferation and survival.

Generalized Tyrosine Kinase Signaling Pathway

Conclusion

This compound stands as a testament to the importance of key intermediates in the synthesis of life-saving medicines. While its primary role is well-defined in the production of Imatinib, the recurring presence of its core structure in other biologically active molecules suggests a broader potential. For researchers in early drug discovery, this compound and its analogs represent a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, from viral infections to cancer. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZONITRILE | 125743-63-7 [m.chemicalbook.com]

- 2. This compound | C13H17N3 | CID 7537612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE | 859850-90-1 [chemicalbook.com]

Identifying Novel Therapeutic Targets for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib, possesses structural motifs common to pharmacologically active agents. This technical guide outlines a comprehensive strategy for the identification of novel biological targets for this compound. By leveraging its structural similarity to known inhibitors of tyrosine kinases, histone deacetylases (HDACs), and viral entry, we propose a multi-pronged approach encompassing in-silico, biochemical, and cell-based methodologies to elucidate its mechanism of action and uncover its therapeutic potential. This document provides detailed experimental protocols and visual workflows to guide researchers in this endeavor.

Introduction: The Therapeutic Potential of a Synthetic Intermediate

This compound is a well-documented precursor in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia and other cancers.[1][2] Its chemical structure, featuring a methylpiperazine group linked to a benzonitrile moiety, is a privileged scaffold found in numerous bioactive molecules. This raises the intriguing possibility that this compound may itself possess inherent biological activity. This guide provides a roadmap for exploring this potential by systematically identifying its molecular targets.

Known Bioactive Compounds Structurally Related to this compound

An analysis of structurally similar compounds provides a foundation for hypothesizing potential target classes for this compound.

Imatinib: A Tyrosine Kinase Inhibitor

As a direct synthetic precursor to a key intermediate of Imatinib, the most logical starting point for target identification is the family of tyrosine kinases. Imatinib's primary targets include BCR-ABL, c-KIT, and PDGFRA.[3][4]

Piperazine-Based Histone Deacetylase (HDAC) Inhibitors

The piperazine ring is a common feature in many histone deacetylase (HDAC) inhibitors, where it often serves as a linker or capping group that interacts with the enzyme's surface.[5][6] This suggests that this compound could potentially interact with HDACs.

Benzonitrile Derivatives as Viral Entry Inhibitors

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as inhibitors of Hepatitis C Virus (HCV) entry, indicating a potential role for this scaffold in targeting viral-host interactions.[5]

Quantitative Data on Structurally Related Compounds

The following table summarizes the known biological activities of compounds structurally related to this compound, providing a basis for comparison and hypothesis generation.

| Compound Class | Example Compound | Target(s) | Potency (IC50/EC50) |

| Tyrosine Kinase Inhibitor | Imatinib | BCR-ABL, c-KIT, PDGFRA | 25-100 nM |

| HDAC Inhibitor | Piperazine-based hydroxamic acids | Class I and IIb HDACs | Sub-micromolar to nanomolar |

| HCV Entry Inhibitor | 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative | HCV Entry | 22 nM |

Proposed Experimental Workflow for Novel Target Identification

A systematic approach combining computational and experimental methods is proposed to identify and validate novel targets of this compound.

Caption: Proposed workflow for novel target identification.

In Silico Target Prediction

-

Objective: To generate a preliminary list of potential protein targets based on the chemical structure of this compound.

-

Methodology:

-

Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify proteins that bind to compounds with high structural similarity.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structures of known inhibitors of tyrosine kinases and HDACs and screen against a database of protein structures.

-

Molecular Docking: Perform docking studies against the crystal structures of potential targets, including a panel of tyrosine kinases and HDAC isoforms, to predict binding modes and affinities.

-

In Vitro Biochemical and Biophysical Screening

-

Objective: To experimentally validate the computationally predicted targets and to screen for novel interactions.

-

Methodologies:

-

Kinase Profiling:

-

Protocol: Screen this compound against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™). Measure the binding affinity (Kd) for any identified hits. For confirmed hits, perform in-vitro kinase activity assays to determine the IC50 value. The reaction typically involves incubating the kinase, substrate, ATP (with γ-32P-ATP for radiometric assays or a fluorescent ATP analog for fluorescence-based assays), and the test compound. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

HDAC Activity Assays:

-

Protocol: Utilize a commercially available HDAC activity assay kit (e.g., from Cayman Chemical or Abcam). These assays typically use a fluorogenic substrate that, upon deacetylation by an HDAC, can be cleaved by a developer solution to produce a fluorescent signal. Screen the compound against a panel of recombinant human HDAC isoforms (Class I, IIa, IIb, and IV) to determine IC50 values.

-

-

Surface Plasmon Resonance (SPR):

-

Protocol: Immobilize a purified candidate target protein on a sensor chip. Flow different concentrations of this compound over the chip and measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

-

Cell-Based Assays and Target Validation

-

Objective: To confirm the biological activity of the compound in a cellular context and to identify its targets in a native environment.

-

Methodologies:

-

Phenotypic Screening:

-

Protocol: Screen the compound across a panel of cancer cell lines with known dependencies on specific signaling pathways (e.g., cell lines with activating mutations in c-KIT or overexpressing specific HDACs). Measure cell viability using assays such as the MTT or CellTiter-Glo® assay.

-

-

Western Blotting:

-

Protocol: Treat cells with this compound and analyze the phosphorylation status of downstream effectors of targeted kinases (e.g., phospho-CrKL for BCR-ABL) or the acetylation status of histone and non-histone proteins (e.g., acetylated-tubulin for HDAC6).

-

-

Chemical Proteomics:

-

Protocol: Synthesize a derivative of this compound with a reactive group and a reporter tag (e.g., a clickable alkyne or a biotin moiety). Treat cell lysates or intact cells with this probe to covalently label binding proteins. Isolate the labeled proteins using affinity purification (e.g., streptavidin beads for biotin-tagged probes) and identify them by mass spectrometry.

-

-

Signaling Pathways of Potential Target Classes

Understanding the signaling pathways associated with potential target classes is crucial for designing effective validation experiments.

Imatinib and the BCR-ABL Signaling Pathway

Caption: Simplified Imatinib-targeted signaling pathway.

Conclusion

While this compound is primarily known as a synthetic intermediate, its chemical structure suggests the potential for direct biological activity. The structural analogies to known inhibitors of tyrosine kinases, histone deacetylases, and viral entry provide a strong rationale for a comprehensive target identification campaign. The integrated in-silico, biochemical, and cell-based workflow detailed in this guide offers a robust framework for researchers to systematically explore the pharmacological landscape of this compound, potentially uncovering novel therapeutic targets and expanding its utility beyond its current role in chemical synthesis.

References

- 1. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

An In-depth Technical Guide to the Research of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

An Essential Precursor in Targeted Cancer Therapy

Abstract

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Imatinib, a first-line tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis methodologies, and its significance in pharmaceutical manufacturing. While extensive research details its synthesis, a notable gap exists in the public domain regarding its intrinsic biological activity, mechanism of action, and specific signaling pathway interactions. This document serves as a valuable resource for researchers, scientists, and drug development professionals by consolidating the known chemical data and manufacturing processes for this important compound.

Chemical and Physical Properties

This compound is a substituted benzonitrile derivative containing a methylpiperazine moiety. Its chemical structure and properties are well-documented in chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 125743-63-7 | N/A |

| Molecular Formula | C₁₃H₁₇N₃ | N/A |

| Molecular Weight | 215.3 g/mol | N/A |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

Synthesis of this compound

The synthesis of this compound is a well-established process, crucial for the large-scale production of Imatinib. The most common synthetic route involves the reaction of a substituted benzyl halide with N-methylpiperazine.

General Synthesis Workflow

The synthesis typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of N-methylpiperazine attacks the benzylic carbon of a 4-(halomethyl)benzonitrile derivative.

Detailed Experimental Protocol

A common laboratory-scale synthesis protocol is detailed below.

Materials:

-

4-(Chloromethyl)benzonitrile

-

N-Methylpiperazine

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Solvent (e.g., acetonitrile, ethanol/water mixture)

Procedure:

-

Dissolve 4-(chloromethyl)benzonitrile in a suitable solvent in a reaction vessel.

-

Add an excess of N-methylpiperazine and a base (e.g., sodium bicarbonate) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield crude this compound, which can be further purified by column chromatography or recrystallization.

Role in the Synthesis of Imatinib

This compound is a pivotal intermediate in the multi-step synthesis of Imatinib. The benzonitrile group is typically hydrolyzed to a carboxylic acid or converted to an amide, which then undergoes coupling with the pyrimidine-aniline core of the Imatinib molecule.

Biological Activity and Mechanism of Action

A comprehensive review of the scientific literature reveals a significant lack of studies focused on the intrinsic biological activity of this compound. The research focus has predominantly been on its utility as a synthetic precursor to Imatinib.

-

No Direct Biological Activity Data: There are no publicly available reports detailing the pharmacological profiling, in vitro or in vivo efficacy, or specific protein binding of this compound.

-

No Signaling Pathway Information: Consequently, there is no information available to construct diagrams of signaling pathways directly modulated by this compound. The well-characterized mechanism of action of Imatinib, which involves the inhibition of the Bcr-Abl tyrosine kinase, is not attributable to this intermediate.[1]

-

Toxicology: Limited toxicological data is available for this compound. As with any chemical intermediate, appropriate safety precautions should be taken during handling.

Conclusion and Future Perspectives

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of the life-saving anticancer drug, Imatinib. Its chemical synthesis is well-documented and optimized for large-scale production. However, the scientific community's understanding of its own biological properties is virtually nonexistent in the public domain.

This review highlights a clear gap in knowledge. While the compound's primary value lies in its synthetic utility, a deeper understanding of the pharmacological and toxicological profiles of key drug intermediates is of growing importance in drug development for safety assessment and impurity profiling. Future research could explore the potential for any off-target effects or intrinsic biological activities of this compound, which would provide a more complete picture of the Imatinib manufacturing process and its associated chemical entities.

For researchers and professionals in drug development, this guide provides a consolidated resource on the known aspects of this compound, while also clearly delineating the areas where further scientific inquiry is needed.

References

An In-Depth Technical Guide on the Preliminary In-Vitro Profile of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and Its Analogs

This technical whitepaper serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzonitrile-piperazine derivatives. The document collates available preclinical data on anticancer, antiviral, and enzyme inhibitory activities of analogs of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.

Anticancer Activity of Methyl Piperazine Derivatives

Several studies have explored the anticancer potential of derivatives incorporating the methyl piperazine moiety. A notable study synthesized a series of methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives and evaluated their cytotoxic effects against a panel of cancer cell lines.

Quantitative Data

The following table summarizes the cytotoxic activity of the most potent analog, compound A-11, which demonstrated superior or comparable activity to the standard drug, Gefitinib.

| Compound | Cancer Cell Line | IC50 (µM) |

| A-11 | A-549 (Lung Carcinoma) | 5.71[1] |

| HCT-116 (Colon Carcinoma) | 4.26[1] | |

| MIAPaCa-2 (Pancreatic Carcinoma) | 31.36[1] | |

| Gefitinib (Standard) | A-549 (Lung Carcinoma) | Not Specified |

| HCT-116 (Colon Carcinoma) | Not Specified | |

| MIAPaCa-2 (Pancreatic Carcinoma) | Not Specified |

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The in-vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]

-

Cell Seeding: Cancer cell lines (A-549, HCT-116, and MIAPaCa-2) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 hours.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Signaling Pathways

The structural similarity of these derivatives to known epidermal growth factor receptor (EGFR) inhibitors suggests that their anticancer activity may be mediated through the inhibition of the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[5][6][7]

Antiviral Activity: HCV Entry Inhibition

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry.

Quantitative Data

A highly effective HCV inhibitor, L0909, was identified through chemical optimization of a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold.

| Compound | Virus Strain | EC50 (µM) | Selectivity Index (SI) |

| L0909 | HCV | 0.022[8][9] | >600[8][9] |

Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is commonly used to screen for inhibitors of HCV entry.

-

HCVpp Production: HCV pseudoparticles are generated by co-transfecting cells (e.g., HEK293T) with plasmids encoding the HCV envelope proteins (E1 and E2), a retroviral core protein, and a reporter gene (e.g., luciferase).

-

Cell Infection: Huh7.5 cells are seeded in 96-well plates and then infected with the HCVpp in the presence of various concentrations of the test compounds.

-

Luciferase Assay: After 48-72 hours of incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity indicates inhibition of viral entry.

Signaling Pathways

HCV entry into hepatocytes is a complex process involving multiple host factors, including CD81, scavenger receptor class B type I (SR-BI), and tight junction proteins claudin-1 and occludin.[10][11] The binding of the HCV E2 glycoprotein to CD81 is a critical step that is thought to trigger signaling cascades, including the activation of EGFR and Rho GTPases, which facilitate the lateral movement of the virus-receptor complex to the tight junctions for internalization.[12][13]

Potential for Monoamine Oxidase (MAO) Inhibition

The piperazine moiety is a common scaffold in compounds targeting monoamine oxidases (MAO). While no direct studies have been reported for this compound, its structural features suggest a potential for MAO inhibition.

Experimental Protocols

In-Vitro MAO-A Inhibition Assay

This is a representative protocol for determining the IC50 value of a test compound against MAO-A.[14]

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, the human recombinant MAO-A enzyme is pre-incubated with various concentrations of the test inhibitor.[14]

-

Substrate Addition: The reaction is initiated by adding a substrate, such as p-tyramine.[14][15]

-

Signal Detection: The production of hydrogen peroxide, a byproduct of the MAO-A reaction, is measured using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase. The fluorescence is monitored over time using a plate reader.[14]

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

Signaling Pathways

MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[16] Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which is the mechanism of action for many antidepressant drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. bosterbio.com [bosterbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]

- 11. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. evotec.com [evotec.com]

Methodological & Application

Application Notes and Protocols: 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile as a key intermediate in organic synthesis, particularly in the preparation of pharmaceutically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Introduction

This compound is a versatile bifunctional molecule containing a benzonitrile group and a 4-methylpiperazine moiety. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery. The cyano group can be readily hydrolyzed to a carboxylic acid, while the piperazine ring offers a site for further functionalization or can act as a key pharmacophoric element. A primary application of this compound is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.

Synthetic Applications

The primary synthetic utility of this compound lies in its role as a precursor to 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. This transformation is a critical step in the synthesis of several active pharmaceutical ingredients.

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

The nitrile group of this compound can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, which is often isolated as its dihydrochloride salt.[1]

Caption: Hydrolysis of the benzonitrile to the corresponding benzoic acid.

Data Presentation

| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| 4-Chloromethylbenzonitrile, 1-Methylpiperazine | K₂CO₃, Xylene, 45-55°C then 85-90°C | This compound | Not specified | Not specified | [1] |

| This compound | 8 M HCl, 100°C, 10 hours | 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride | Not specified | Not specified | [1] |

| 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Acid binding agent, Solvent, 10-150°C, 0.5-5h | 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride | ≥ 95% | ≥ 99.8% | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-chloromethylbenzonitrile and 1-methylpiperazine.[1]

Materials:

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Xylene

-

4-Chloromethylbenzonitrile

Procedure:

-

To a reaction vessel, add 1-methylpiperazine, potassium carbonate, and xylene.

-

Heat the mixture to 45°C.

-

Slowly add a solution of 4-chloromethylbenzonitrile in xylene to the mixture over 1.5 hours, maintaining the temperature between 45-55°C.

-

After the addition is complete, raise the temperature to 85-90°C and age the reaction for 3.5 hours.

-

Remove the excess 1-methylpiperazine and solvent under reduced pressure.

-

The residue is then extracted with water and xylene. The xylene layer contains the desired product, this compound.

Caption: Workflow for the synthesis of the title compound.

Protocol 2: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

This protocol details the hydrolysis of this compound to the corresponding benzoic acid dihydrochloride.[1]

Materials:

-

This compound

-

8 M Hydrochloric acid (HCl)

-

Acetone

Procedure:

-

In a suitable reaction vessel, dissolve 30.0 g of this compound in 50 cm³ of 8 M HCl.

-

Heat the solution to 100°C and maintain this temperature for 10 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate.

-

Wash the collected solid with acetone to obtain the desired product, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.

Caption: Step-by-step protocol for the hydrolysis reaction.

Conclusion

This compound is a crucial intermediate for the synthesis of important pharmaceutical compounds. The protocols provided herein offer reliable methods for its preparation and subsequent conversion to 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. These procedures are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development.

References

Application Note: HPLC Analysis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Purity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. The described method is stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, making it suitable for quality control and stability studies in pharmaceutical research and development.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for assessing the purity of pharmaceutical compounds. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

| Property | Value (Predicted/Estimated) | Source |

| Molecular Formula | C₁₃H₁₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 215.3 g/mol | --INVALID-LINK-- |

| pKa (most basic) | ~8.5 - 9.5 (piperazine nitrogen) | Estimated based on similar structures |

| logP | ~2.0 - 2.5 | Estimated based on similar structures |

| UV λmax | ~224 nm, ~271 nm | Based on benzonitrile chromophore[1] |

Experimental Protocol: HPLC Purity Determination

This section provides a detailed protocol for the HPLC analysis of this compound.

Materials and Reagents

-

Reference Standard: this compound (purity ≥ 99.5%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

-

Reagents: Formic acid (reagent grade), Ammonium formate (reagent grade)

-

Columns: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | See Table below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 224 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Preparation of Solutions

-

Diluent: Acetonitrile:Water (50:50, v/v)

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 for the main peak |

| Theoretical Plates (N) | ≥ 2000 for the main peak |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |

Experimental Protocol: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[2]

General Procedure

Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the respective stressor solutions. After the specified stress period, neutralize the acidic and basic samples, and dilute all samples with the diluent to a final concentration of approximately 0.1 mg/mL before HPLC analysis.

Stress Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |

| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | Solid sample | 48 hours at 80 °C |

| Photolytic Degradation | Solid sample | Exposed to UV light (254 nm) and visible light for 7 days |

Data Presentation

The purity of this compound can be calculated using the area normalization method.

Table of Purity Results:

| Sample ID | Main Peak Area | Total Peak Area | % Purity |

| Sample 1 | 1234567 | 1240000 | 99.56 |

| Sample 2 | 1198765 | 1210000 | 99.07 |

Table of Forced Degradation Results:

| Stress Condition | % Degradation | Major Degradant Peak (RT) |

| Acid Hydrolysis | 15.2 | 8.5 min |

| Base Hydrolysis | 22.5 | 9.2 min |

| Oxidative Degradation | 10.8 | 11.3 min |

| Thermal Degradation | 5.1 | No significant degradation peaks |

| Photolytic Degradation | 3.5 | No significant degradation peaks |

Visualization of Workflows

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Study Workflow